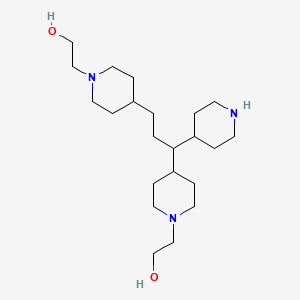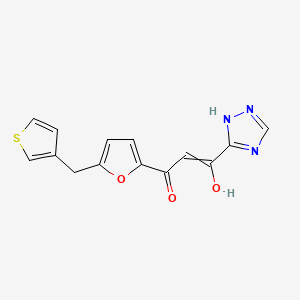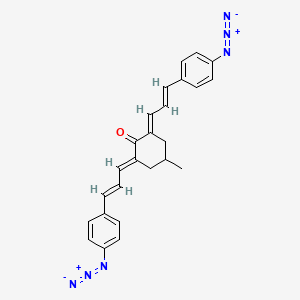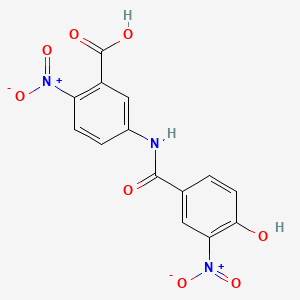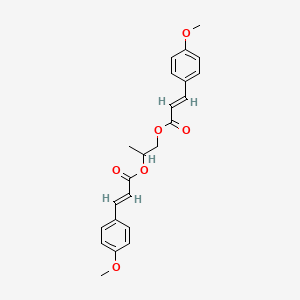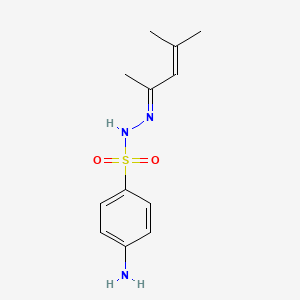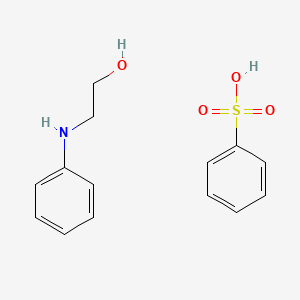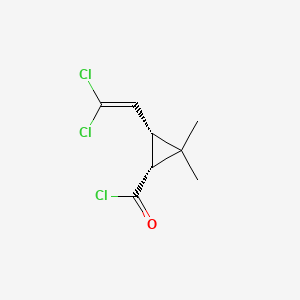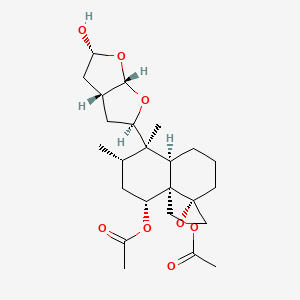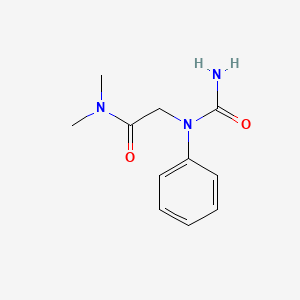
1-(Dimethylcarbamoylmethyl)-1-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dimethylcarbamoylmethyl)-1-phenylurea is an organic compound with a complex structure that includes both carbamoyl and phenyl groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylcarbamoylmethyl)-1-phenylurea typically involves the reaction of phenyl isocyanate with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the production process. Additionally, solvent recovery systems are employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions: 1-(Dimethylcarbamoylmethyl)-1-phenylurea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles such as amines or alcohols replace the dimethylcarbamoyl moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea compounds.
科学研究应用
1-(Dimethylcarbamoylmethyl)-1-phenylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of polymers and resins, where its unique structure contributes to the desired properties of the final product.
作用机制
The mechanism of action of 1-(Dimethylcarbamoylmethyl)-1-phenylurea involves its interaction with molecular targets such as enzymes or receptors. The carbamoyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, stabilizing the compound-protein complex. These interactions can modulate biological pathways and result in specific physiological effects.
相似化合物的比较
1-(Carbamoylmethyl)-1-phenylurea: Lacks the dimethyl groups, resulting in different reactivity and biological activity.
1-(Dimethylcarbamoylmethyl)-1-(4-methylphenyl)urea: Contains a methyl group on the phenyl ring, which can influence its chemical and biological properties.
1-(Dimethylcarbamoylmethyl)-1-(2-chlorophenyl)urea: The presence of a chlorine atom on the phenyl ring can significantly alter its reactivity and interactions with biological targets.
Uniqueness: 1-(Dimethylcarbamoylmethyl)-1-phenylurea is unique due to the presence of both dimethylcarbamoyl and phenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form stable complexes with biological molecules makes it a versatile compound in scientific research.
属性
CAS 编号 |
91337-96-1 |
|---|---|
分子式 |
C11H15N3O2 |
分子量 |
221.26 g/mol |
IUPAC 名称 |
2-(N-carbamoylanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H15N3O2/c1-13(2)10(15)8-14(11(12)16)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,12,16) |
InChI 键 |
ROYZKJRJZXUEFD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)CN(C1=CC=CC=C1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


